molecular formula C15H15ClN4OS B14560396 N-Butyl-2-(2-chloro-1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide CAS No. 61677-74-5

N-Butyl-2-(2-chloro-1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide

Cat. No.: B14560396
CAS No.: 61677-74-5
M. Wt: 334.8 g/mol
InChI Key: FSMXLIQTAXSGTA-UHFFFAOYSA-N
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Description

N-Butyl-2-(2-chloro-1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide is a complex organic compound that features a benzimidazole core, a thiazole ring, and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(2-chloro-1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a halogenated ketone.

    Attachment of the Butyl Group: The butyl group can be introduced through an alkylation reaction using butyl halide in the presence of a base.

    Final Coupling: The final step involves coupling the thiazole-substituted benzimidazole with a suitable carboxamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzimidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-Butyl-2-(2-chloro-1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Butyl-2-(2-chloro-1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-2-(2-chloro-1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxylate
  • N-Butyl-2-(2-chloro-1,3-thiazol-4-yl)-1H-benzimidazole-1-carbothioamide
  • N-Butyl-2-(2-chloro-1,3-thiazol-4-yl)-1H-benzimidazole-1-carbamate

Uniqueness

N-Butyl-2-(2-chloro-1,3-thiazol-4-yl)-1H-benzimidazole-1-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

CAS No.

61677-74-5

Molecular Formula

C15H15ClN4OS

Molecular Weight

334.8 g/mol

IUPAC Name

N-butyl-2-(2-chloro-1,3-thiazol-4-yl)benzimidazole-1-carboxamide

InChI

InChI=1S/C15H15ClN4OS/c1-2-3-8-17-15(21)20-12-7-5-4-6-10(12)18-13(20)11-9-22-14(16)19-11/h4-7,9H,2-3,8H2,1H3,(H,17,21)

InChI Key

FSMXLIQTAXSGTA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C2=CC=CC=C2N=C1C3=CSC(=N3)Cl

Origin of Product

United States

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